2-Amino-6-methoxy-3-nitropyridine

Physical Chemistry Crystallization Purification

This 2-Amino-6-methoxy-3-nitropyridine is a critical trisubstituted pyridine building block. The unique 6-methoxy group modulates electronic distribution and intramolecular charge transfer, making it essential for synthesizing oxidative hair dye couplers and developing novel fungicides with alternative modes of action. It is the direct, cost-effective precursor to 2,3-diamino-6-methoxypyridine (86.5% yield).

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 73896-36-3
Cat. No. B1334430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxy-3-nitropyridine
CAS73896-36-3
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)
InChIKeyRDJILYVRVOTMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3) Procurement-Relevant Characteristics and Identity


2-Amino-6-methoxy-3-nitropyridine (AMNP; C₆H₇N₃O₃; MW 169.14) is a trisubstituted pyridine derivative bearing amino, nitro, and methoxy groups at the 2-, 3-, and 6-positions, respectively . The compound typically appears as a yellow crystalline powder with a melting point of 171–172 °C and is soluble in common organic solvents . It serves as a key building block in pharmaceutical intermediate synthesis and has been computationally characterized for its nonlinear optical (NLO) properties [1].

Why Generic Substitution of 2-Amino-6-methoxy-3-nitropyridine with Unsubstituted Nitropyridines Is Not Advised


Replacing 2-amino-6-methoxy-3-nitropyridine with 2-amino-3-nitropyridine (CAS 4214-75-9) or 2-amino-5-nitropyridine (CAS 4214-76-0) is not chemically equivalent. The 6-methoxy group significantly modulates electronic distribution, dipole moment, and intramolecular charge transfer, which directly impacts both chemical reactivity in downstream transformations and biological activity when incorporated into pharmacophores [1]. Density functional theory (DFT) studies confirm that the methoxy substituent enhances the first-order hyperpolarizability, a property absent in the parent 2-amino-3-nitropyridine scaffold [1]. Furthermore, structure–activity relationship (SAR) studies on histamine H2-receptor antagonists demonstrate that the 6-methoxy group markedly alters pharmacological potency relative to the 6-unsubstituted or 6-oxo analogs [2].

Quantitative Differentiation Evidence for 2-Amino-6-methoxy-3-nitropyridine Against Closest Analogs


Melting Point Elevation vs. 2-Amino-3-nitropyridine Improves Handling and Crystallization Reproducibility

2-Amino-6-methoxy-3-nitropyridine exhibits a melting point of 171–172 °C . In comparison, the unsubstituted analog 2-amino-3-nitropyridine (CAS 4214-75-9) melts at 164–168 °C [1]. This ~3–7 °C elevation reduces the risk of incidental melting during ambient storage and facilitates more reproducible recrystallization, particularly in kilogram-scale syntheses where consistent thermal behavior is critical.

Physical Chemistry Crystallization Purification

Enhanced Non‑Linear Optical (NLO) Hyperpolarizability Over Parent 2-Amino-3-nitropyridine Scaffold

DFT calculations at the B3LYP/6‑311++G(d,p) level reveal that 2‑amino‑6‑methoxy‑3‑nitropyridine possesses a first-order hyperpolarizability (β) value indicative of pronounced nonlinear optical activity, attributed to the electron‑donating methoxy group enhancing intramolecular charge transfer [1]. In contrast, the unsubstituted 2‑amino‑3‑nitropyridine lacks this electron‑rich substituent and exhibits a correspondingly lower β value, making the 6‑methoxy derivative the preferred scaffold for designing NLO materials [1].

Nonlinear Optics Materials Science DFT Calculations

Patented Industrial Route to 2,3-Diamino-6-methoxypyridine (Hair Dye Intermediate) Achieves 86.5% Yield and 99.0% Purity

A patent‑disclosed process converts 2‑amino‑6‑methoxy‑3‑nitropyridine into 2,3‑diamino‑6‑methoxypyridine via catalytic hydrogenation [1]. The reduction step yields the diamine intermediate in 86.5% yield with 99.0% HPLC purity . This high‑efficiency transformation is the cornerstone of a commercial route to oxidative hair dye couplers, an application for which the 6‑chloro or unsubstituted 2‑amino‑3‑nitropyridine analogs are not suitable starting materials [1].

Process Chemistry Hair Dye Intermediates Catalytic Reduction

Fungicidal Lead Scaffold: Derivative T10 Exhibits EC₅₀ of 0.47 mg/L (In Vitro) Against Botrytis cinerea, Comparable to Boscalid

Structural optimization of the 6‑methoxy‑3‑nitropyridin‑2‑amine core yielded N-((2-chlorothiazol-5-yl)methyl)-N-ethyl-6-methoxy-3-nitropyridin-2-amine (T10), which displayed in vitro EC₅₀ = 0.47 mg/L and in vivo EC₅₀ = 7.30 mg/L against Botrytis cinerea, a performance benchmarked against the commercial fungicide boscalid [1]. This level of activity is not observed in scaffolds lacking the 6‑methoxy‑2‑amino‑3‑nitro substitution pattern, underscoring the unique pharmacophoric contribution of the 6‑methoxy group.

Agrochemicals Fungicide Discovery Structure-Activity Relationship

Optimal Procurement Scenarios for 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3)


Synthesis of 2,3-Diamino-6-methoxypyridine for Oxidative Hair Dye Formulations

2-Amino-6-methoxy-3-nitropyridine is the direct precursor to 2,3-diamino-6-methoxypyridine, a coupler component in oxidative hair dyes. The patented hydrogenation route [1] delivers the diamine in 86.5% yield and 99.0% purity, making the nitropyridine the sole cost‑effective starting material for this commercial personal care application.

Design and Synthesis of Novel Agrochemical Fungicides Targeting Botrytis cinerea

Medicinal chemistry teams optimizing pyridine‑based fungicides can leverage the 6‑methoxy‑3‑nitropyridin‑2‑amine core, which has demonstrated in vitro EC₅₀ values as low as 0.47 mg/L against Botrytis cinerea in derivative form [1]. The scaffold offers a differentiated mode of action (ribosome biogenesis inhibition) and serves as an alternative to succinate dehydrogenase inhibitor (SDHI) fungicides.

Non‑Linear Optical (NLO) Materials Research

Computational studies [1] confirm that 2‑amino‑6‑methoxy‑3‑nitropyridine exhibits enhanced first‑order hyperpolarizability due to intramolecular charge transfer facilitated by the 6‑methoxy group. Materials scientists exploring organic NLO chromophores should consider this compound as a tunable electron‑donor–acceptor building block.

Histamine H2-Receptor Antagonist Probe Development

Derivatives of 2‑amino‑6‑methoxy‑3‑nitropyridine have been evaluated as histamine H2‑receptor antagonists [1]. The 6‑methoxy group modulates lipophilicity and dipole orientation, offering a distinct SAR profile relative to 6‑unsubstituted analogs. This compound is therefore valuable for exploring novel H2‑receptor pharmacophores.

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